3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride, also known as (TMS)2N-C6H4MgCl, finds application in the synthesis of various organometallic compounds. Its Grignard reagent character allows for nucleophilic addition reactions with various organic carbonyl compounds, forming new carbon-carbon bonds. For instance, a study describes its use in the synthesis of unsymmetrical diarylmethanes through reaction with aromatic aldehydes [].
This compound can serve as a precursor for the generation of active catalysts. One example involves the preparation of magnesium salen complexes, which are efficient catalysts for a variety of organic transformations, including ring-opening polymerizations and epoxide ring-opening reactions [].
3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride is also employed in research efforts focused on the development of novel materials. Studies have explored its potential in the synthesis of metal-organic frameworks (MOFs) with tailored properties for applications in gas storage and separation [].
Magnesium;N,N-bis(trimethylsilyl)aniline;chloride, with the chemical formula C₁₂H₂₂ClMgNSi₂ and CAS Number 174484-84-5, is a magnesium-based organosilicon compound. It features a bis(trimethylsilyl)amino substituent on an aniline structure, which enhances its reactivity and solubility in organic solvents. This compound is typically encountered as a solution in tetrahydrofuran (THF) and is known for its high flammability and potential to cause severe skin burns and eye damage .
These reactions are facilitated by the magnesium atom, which plays a crucial role in stabilizing the negative charge developed during these transformations .
The synthesis of magnesium;N,N-bis(trimethylsilyl)aniline;chloride typically involves the reaction of N,N-bis(trimethylsilyl)aniline with magnesium chloride or magnesium metal in an appropriate solvent such as THF. The general procedure includes:
This method allows for the formation of a stable solution that can be used for further
Magnesium;N,N-bis(trimethylsilyl)aniline;chloride has several applications, particularly in organic synthesis:
Its unique chemical properties make it valuable for researchers working on silicon-containing compounds or advanced organic synthesis .
Magnesium;N,N-bis(trimethylsilyl)aniline;chloride shares similarities with several other organosilicon compounds, particularly those containing silicon-nitrogen bonds. Here are some comparable compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
N,N-bis(trimethylsilyl)aniline | 4147-89-1 | Parent compound without magnesium |
Trimethylsilyl chloride | 75-94-5 | Common silylating agent |
Phenylmagnesium bromide | 100-55-0 | A Grignard reagent used for carbon-carbon coupling |
Magnesium diethylamide | 2040-80-4 | Contains magnesium but different amine structure |
Uniqueness: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is unique due to its dual functionality as both a silylating agent and a Grignard reagent, allowing it to participate in diverse chemical transformations not possible with simpler analogs .
Flammable;Corrosive